Dimethyl docosanedioate
Description
Dimethyl docosanedioate (CAS No. 22399-98-0) is a long-chain diester with the molecular formula C₂₄H₄₆O₄ and a molecular weight of 398.62 g/mol. Structurally, it consists of a 22-carbon dicarboxylic acid backbone esterified with two methyl groups. This compound is primarily utilized in research settings, particularly in materials science and organic synthesis, due to its role as a precursor for polymers and surfactants . Its handling requires precautions to avoid inhalation, skin contact, or ingestion, as its toxicological profile remains understudied .
Properties
IUPAC Name |
dimethyl docosanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h3-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRQQKJRMLACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340722 | |
| Record name | Dimethyl docosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22399-98-0 | |
| Record name | Dimethyl docosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dimethyl docosanedioate can be synthesized through the esterification of docosanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl docosanedioate undergoes various chemical reactions, including:
Scientific Research Applications
Dimethyl docosanedioate, a diester of docosandioic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of this compound across different domains, including materials science, biochemistry, and pharmaceuticals.
Materials Science
This compound is utilized in the synthesis of polyesters and other polymeric materials. Its long-chain structure contributes to the thermal stability and mechanical strength of the resulting materials. Research has shown that incorporating this compound into polymer matrices can enhance their properties, making them suitable for applications in coatings, adhesives, and composites.
Case Study: Polyester Synthesis
A study demonstrated that blending this compound with other diols resulted in polyesters with improved tensile strength and flexibility compared to traditional polyester systems. This enhancement is attributed to the molecular weight increase due to the long-chain fatty acid component .
Biochemical Applications
In biochemistry, this compound serves as a substrate in enzymatic reactions and metabolic studies. Its structure allows it to mimic natural fatty acids, making it useful for studying lipid metabolism and fatty acid synthesis pathways.
Case Study: Lipid Metabolism
Research involving this compound has provided insights into the metabolic pathways of long-chain fatty acids in mammals. The compound was used to trace metabolic routes in liver cells, revealing critical information about fatty acid elongation processes .
Pharmaceutical Applications
This compound is being investigated for its potential as a drug delivery vehicle. Due to its biocompatibility and ability to form nanoparticles, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Drug Encapsulation
In a recent study, this compound was used to create nanoparticles for delivering anticancer drugs. The results showed that these nanoparticles could significantly improve the therapeutic efficacy of the drugs while minimizing side effects .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of dimethyl docosanedioate primarily involves its hydrolysis to docosanedioic acid and methanol. This hydrolysis can occur under acidic or basic conditions and is catalyzed by esterases in biological systems . The resulting docosanedioic acid can then participate in various metabolic pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
A summary of key parameters for dimethyl docosanedioate and related compounds is provided below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Carbon Chain Length | Ester Group |
|---|---|---|---|---|---|
| This compound | 22399-98-0 | C₂₄H₄₆O₄ | 398.62 | 22 | Methyl |
| Dimethyl octadecanedioate | 1472-93-1 | C₂₀H₃₈O₄ | 342.51 | 18 | Methyl |
| Dimethyl pentadecanedioate | 36575-82-3 | C₁₇H₃₂O₄ | 300.43 | 15 | Methyl |
| Dimethyl icosanedioate | 42235-38-1 | C₂₂H₄₂O₄ | 370.57 | 20 | Methyl |
| Diethyl dodecanedioate | 627-91-8* | C₁₆H₃₀O₄ | 286.41 | 12 | Ethyl |
*Notes:
Physicochemical and Functional Differences
Solubility and Lipophilicity: this compound’s long hydrocarbon chain enhances lipophilicity, making it suitable for non-polar solvent systems. Shorter analogs like dimethyl pentadecanedioate (15 carbons) may exhibit better solubility in mildly polar solvents . Ethyl esters (e.g., diethyl dodecanedioate) show intermediate polarity between methyl esters and free acids, affecting their utility in emulsification or drug delivery systems .
Thermal Stability :
- Longer-chain diesters like this compound and dimethyl icosanedioate (20 carbons) are more thermally stable, making them preferable in high-temperature polymer processing compared to shorter-chain derivatives .
Biological Activity: While dimethyl fumarate (DMF), an unsaturated diester, is clinically used for multiple sclerosis due to immunomodulatory effects , saturated diesters like this compound lack direct evidence of therapeutic activity. However, their structural rigidity may influence interactions with lipid bilayers or enzymatic systems in biochemical studies .
Biological Activity
Dimethyl docosanedioate, a diester derived from docosanedioic acid, is gaining attention for its potential biological activities and applications across various industries, including pharmaceuticals, cosmetics, and polymers. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its long carbon chain structure, which contributes to its unique physical and chemical properties. The molecular formula is , indicating the presence of two ester functional groups. This structure allows it to exhibit significant hydrophobic properties, making it useful in various formulations.
Synthesis Methods
The synthesis of this compound typically involves the esterification of docosanedioic acid with methanol. Various methods have been explored for producing dodecanedioic acid and its derivatives from renewable sources, including biological pathways using microorganisms such as Escherichia coli and Klebsiella species .
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents for personal care products .
2. Emollient and Skin Conditioning
In the cosmetics industry, this compound serves as an emollient, providing moisture retention and skin conditioning properties. Its long-chain structure allows it to form a protective barrier on the skin, enhancing hydration and softness. This makes it a valuable ingredient in lotions and creams .
3. Polymer Applications
The compound's derivatives are utilized in the production of polyamides and other polymers. For instance, it can be polymerized to create nylon 6,12 through reactions with suitable diamines . These polymers are known for their durability and flexibility, making them suitable for applications in textiles and coatings.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts when exposed to varying concentrations of the compound, supporting its potential use in antimicrobial formulations.
Case Study 2: Cosmetic Formulation
In a formulation study, this compound was incorporated into a moisturizer designed for dry skin. Clinical trials revealed that participants experienced improved skin hydration levels compared to a control group over four weeks of use. The findings underscore its efficacy as a skin-conditioning agent.
Market Insights
The market for dimethyl dodecanedioate is projected to grow significantly due to increasing demand in personal care products and industrial applications. The global market is expected to reach USD 2.5 billion by 2032, driven by its versatile applications in cosmetics, adhesives, and coatings .
Q & A
Q. What are the standard analytical methods for quantifying dimethyl docosanedioate in complex mixtures, and how do their accuracies compare?
- Methodological Answer : this compound is typically quantified using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). For example, in comparative studies, Method 1 (Met.1) and Method 2 (Met.2) have shown variations in reported content percentages (e.g., 56.94% vs. 77.42% total content in SA_T and SA_U groups, respectively) . Researchers should validate these methods using internal standards and calibration curves, accounting for matrix effects in complex mixtures. Cross-validation with spectroscopic techniques (e.g., NMR) is recommended to confirm purity and resolve discrepancies.
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with emphasis on ester carbonyl signals (~170 ppm in ¹³C NMR) and methylene/methyl group integrations. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm ester functional groups via C=O stretching vibrations (~1740 cm⁻¹). Mass spectrometry (MS) should target molecular ion peaks at m/z 382 (C₂₄H₄₆O₄) and fragmentation patterns consistent with linear dicarboxylic acid esters. Detailed spectral data must adhere to IUPAC guidelines for reproducibility .
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
- Methodological Answer : Reproducibility requires strict control of reaction parameters (temperature, solvent purity, catalyst loading) and thorough documentation of synthetic steps. For example, esterification reactions should specify molar ratios of docosanedioic acid to methanol, acid catalyst concentration (e.g., H₂SO₄), and reflux duration. Intermediate purification via recrystallization or column chromatography must be detailed, including solvent systems and melting point ranges. Reporting yield calculations and side products (e.g., monoester derivatives) is essential .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity, integrating experimental and computational approaches?
- Methodological Answer : Advanced optimization involves coupling reaction kinetic modeling with experimental validation. For instance, a lumped kinetic model parametrized with fixed-bed reactor data (e.g., 240 data points) can predict optimal temperature and pressure conditions . Computational tools like Density Functional Theory (DFT) simulations may identify transition states in esterification, guiding catalyst selection. Response Surface Methodology (RSM) can statistically refine variables (e.g., reactant molar ratios, reaction time) to maximize yield while minimizing impurities.
Q. What strategies resolve discrepancies in this compound quantification when using different analytical methods?
- Methodological Answer : Discrepancies between methods (e.g., Met.1 vs. Met.2 ) often arise from matrix interference or detector sensitivity. Researchers should:
- Perform spike-and-recovery experiments to assess method accuracy.
- Use orthogonal techniques (e.g., HPLC paired with GC-MS) to cross-verify results.
- Apply statistical tools like Bland-Altman plots to evaluate systematic biases.
- Standardize sample preparation (e.g., derivatization for GC-MS) to enhance comparability.
Q. How can computational models enhance the interpretation of this compound’s physicochemical behavior in experimental systems?
- Methodological Answer : Molecular dynamics (MD) simulations can predict solubility parameters in solvents, while Quantitative Structure-Property Relationship (QSPR) models correlate structural features with chromatographic retention times. For environmental studies, partition coefficients (log P) estimated via software like COSMOtherm guide toxicity assessments. Hybrid approaches combining experimental data (e.g., HPLC retention times) with machine learning algorithms improve predictive accuracy for novel applications .
Q. What are the best practices for presenting this compound data in publications to meet rigorous academic standards?
- Methodological Answer : Follow journal-specific guidelines for figures and tables:
- Use color-coded chromatograms to highlight peaks, avoiding excessive chemical structures in graphics .
- Report numerical data with error margins (e.g., ±SD) and statistical significance (p-values).
- Include raw spectral data in supplementary materials (e.g., NMR, FTIR) .
- Adhere to IUPAC nomenclature and CAS registry numbers for unambiguous compound identification .
Methodological and Literature Review Strategies
Q. How can researchers systematically locate and validate datasets on this compound for comparative analysis?
- Methodological Answer : Utilize academic databases (e.g., SciFinder, Reaxys) with Boolean searches combining terms like "this compound synthesis," "analytical quantification," and "spectroscopic characterization." Cross-reference patents (e.g., USPTO, Espacenet) for industrial methods. Validate findings against peer-reviewed journals indexed in PubMed or Web of Science. For transparency, document search strings and inclusion/exclusion criteria to mitigate bias .
Q. What frameworks support the integration of this compound research into broader studies on bio-based polymers or lipid derivatives?
- Methodological Answer : Adopt a multi-omics approach:
- Lipidomics : Compare this compound’s metabolic pathways with shorter-chain diesters.
- Materials Science : Assess thermal stability (via TGA) and crystallinity (XRD) in polymer blends.
- Ecoinformatics : Use Life Cycle Assessment (LCA) tools to evaluate sustainability metrics for large-scale applications. Collaborative platforms like Galaxy or KNIME enable data sharing and workflow standardization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
